molecular formula C8H8FNO2 B13557773 2-(3-Amino-4-fluorophenyl)acetic acid

2-(3-Amino-4-fluorophenyl)acetic acid

Cat. No.: B13557773
M. Wt: 169.15 g/mol
InChI Key: ABEPRZFKMRYSOE-UHFFFAOYSA-N
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Description

2-(3-Amino-4-fluorophenyl)acetic acid (CAS 1782639-77-3) is a fluorinated aromatic building block with the molecular formula C 8 H 8 FNO 2 and a molecular weight of 169.15 g/mol . This compound features a carboxylic acid functional group and an amino group on a fluorophenyl ring, making it a versatile intermediate for constructing more complex molecules. As a fluorinated phenylacetic acid derivative, this compound is of significant value in medicinal chemistry and drug discovery. The incorporation of fluorine into organic scaffolds is a widely employed strategy to modulate a molecule's properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets . Researchers utilize this chemical as a key synthon in the synthesis of potential pharmaceuticals, including investigations into atypical dopamine transporter inhibitors for the treatment of psychostimulant use disorders . Its structure serves as a critical core for developing novel bioactive molecules. For handling and storage, it is recommended to keep the product under cold-chain conditions at 2-8°C to ensure its long-term stability . Please note: This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use .

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-(3-amino-4-fluorophenyl)acetic acid

InChI

InChI=1S/C8H8FNO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4,10H2,(H,11,12)

InChI Key

ABEPRZFKMRYSOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)N)F

Origin of Product

United States

Preparation Methods

Preparation Methods

Classical Synthetic Routes

The synthesis of 2-(3-amino-4-fluorophenyl)acetic acid generally involves multi-step organic transformations starting from appropriately substituted anilines or fluorinated aromatic precursors.

Diazonium Salt Formation and Subsequent Substitution (Adapted from Patent CN106928044A)

A representative method involves:

  • Step 1: Diazotization
    2,3-difluoroaniline is reacted with sodium nitrite in acidic aqueous medium (e.g., sulfuric acid) at low temperatures (0–10 °C) to form the corresponding diazonium salt.

  • Step 2: Nucleophilic Substitution with Vinylidene Chloride
    The diazonium salt is treated with vinylidene chloride in acetone solvent, in the presence of catalysts such as tetrabutylammonium salts and copper(I) salts, under controlled temperature (65–95 °C). This introduces a trichloroethyl group onto the aromatic ring.

  • Step 3: Hydrolysis and Acidification
    The intermediate undergoes hydrolysis in aqueous acidic conditions (e.g., 17% sulfuric acid at 80–95 °C) to yield the fluorophenylacetic acid derivative.

  • Step 4: Purification
    The crude product is isolated by filtration, washing, and recrystallization from toluene to achieve high purity (>99% by HPLC).

This method, while exemplified for trifluoro and difluoro derivatives, is adaptable for 3-amino-4-fluorophenyl acetic acid synthesis by choosing the appropriate substituted aniline starting material and reaction conditions.

Enzymatic Resolution and Stereoselective Synthesis

An innovative enzymatic approach has been reported for synthesizing fluorinated β-amino acid enantiomers, which can be adapted for 2-(3-amino-4-fluorophenyl)acetic acid:

  • Starting Material: Racemic β-amino carboxylic ester hydrochloride salts derived from fluorinated aromatic aldehydes and malonic acid via Rodionov synthesis.

  • Enzymatic Hydrolysis: Lipase PSIM from Burkholderia cepacia catalyzes the hydrolysis of racemic esters in isopropyl ether at 45 °C, in the presence of triethylamine and water.

  • Outcome: This process affords enantiomerically enriched amino acids and unreacted esters with excellent enantiomeric excess (≥99%) and good yields (>48%).

  • Advantages: High stereoselectivity, mild reaction conditions, and environmentally friendly compared to traditional chemical methods.

Protection and Functional Group Manipulation Strategies

For synthetic flexibility and to improve yields, protection of the amino group is often employed:

  • tert-Butoxycarbonyl (Boc) Protection:
    The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine, forming (S)-2-((tert-butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid as an intermediate.

  • Introduction of the Fluorophenyl Moiety:
    Achieved via nucleophilic substitution or coupling reactions using fluorophenyl halides.

  • Carboxylation:
    The acetic acid group is introduced via carboxylation reactions using carbon dioxide and strong bases.

  • Deprotection:
    Boc group is removed under acidic conditions to yield the free amino acid.

This approach is widely used in industrial and laboratory-scale synthesis to enhance purity and facilitate downstream reactions.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Conditions Yield & Purity Advantages Limitations
Diazotization + Vinylidene Chloride Substitution 2,3-Difluoroaniline, NaNO₂, sulfuric acid, vinylidene chloride, Cu(I) catalysts, acetone, 80–95 °C Yield: ~60-70% after recrystallization; Purity >99% (HPLC) Scalable, well-established, high purity Multi-step, requires careful temperature control
Enzymatic Resolution (Lipase PSIM) Racemic β-amino ester, lipase PSIM, iPr₂O, Et₃N, 45 °C Yield: >48%; Enantiomeric excess ≥99% High stereoselectivity, mild conditions Requires enzyme, limited substrate scope
Boc Protection Route Boc-Cl, triethylamine, fluorophenyl halides, CO₂, acid deprotection High purity intermediates, yield varies Facilitates purification and downstream synthesis Additional protection/deprotection steps

Analytical and Purification Techniques

Summary and Recommendations

The preparation of 2-(3-amino-4-fluorophenyl)acetic acid can be achieved through classical diazonium salt chemistry with nucleophilic substitution and hydrolysis, enzymatic resolution of racemic esters, or via protected intermediates such as Boc derivatives. Each method offers distinct advantages depending on the desired scale, stereochemical purity, and available resources.

For industrial-scale synthesis, the diazotization and vinylidene chloride substitution method provides a robust route with high purity. For enantiomerically pure products, enzymatic resolution is recommended despite additional cost and complexity. Protection strategies with Boc groups improve synthetic flexibility and are widely used in pharmaceutical intermediate preparation.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-fluorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce various amines. Substitution reactions can lead to the formation of different substituted phenylacetic acids.

Scientific Research Applications

2-(3-Amino-4-fluorophenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Key Properties
2-(3-Amino-4-fluorophenyl)acetic acid 1782639-77-3 C8H7FNO2 3-NH2, 4-F High solubility, hydrogen-bond donor
(R)-2-Amino-2-(4-fluorophenyl)acetic acid 93939-74-3 C8H7FNO2 4-F, chiral center Stereospecific interactions
2-(4-Fluoro-2-methylphenyl)acetic acid 407640-40-8 C9H9FO2 4-F, 2-CH3 Hydrophobic (logP ~2.1)
2-(3-Cyano-4-fluorophenyl)acetic acid 519059-11-1 C9H6FNO2 3-CN, 4-F Electrophilic reactivity, lower pKa
2-(3-Bromo-4-methoxyphenyl)acetic acid 1810074-58-8 C9H9BrO3 3-Br, 4-OCH3 Polarized ring, 78.15° dihedral angle

Biological Activity

2-(3-Amino-4-fluorophenyl)acetic acid is a fluorinated derivative of phenylalanine, notable for its potential biological activities. The compound's unique structure, characterized by the presence of an amino group and a fluorinated phenyl ring, suggests various interactions with biological targets, particularly in neuropharmacology and psychiatric disorders.

  • Molecular Formula : C9H10FNO2
  • Molecular Weight : 169.15 g/mol
  • Solubility : 1020 mg/ml in water, indicating high bioavailability and potential for diverse applications in biological systems.

Preliminary studies suggest that 2-(3-Amino-4-fluorophenyl)acetic acid may interact with glycine receptors, acting as an agonist or modulator. This interaction could influence synaptic transmission and neuronal excitability, making it a candidate for treating mood disorders such as anxiety and depression.

Potential Neuropharmacological Effects

  • Glycine Receptor Modulation : The compound's structural similarity to glycine suggests potential activity at glycine receptors, which are crucial for inhibitory neurotransmission in the central nervous system.
  • Influence on Mood and Cognition : By modulating neurotransmitter systems, it may have implications in enhancing mood and cognitive functions.

In Vitro Studies

Research indicates that 2-(3-Amino-4-fluorophenyl)acetic acid exhibits promising biological activity in vitro. For example, studies have shown its potential to influence neuronal excitability and synaptic transmission through glycine receptor interactions.

Cytotoxicity Assessment

In cytotoxicity evaluations against various cancer cell lines, compounds similar to 2-(3-Amino-4-fluorophenyl)acetic acid demonstrated low toxicity profiles. For instance, related triazole derivatives showed IC50 values above 100 µM against MDA-MB-231 and PC3 tumor cell lines, indicating minimal cytotoxic effects on normal cells .

Comparative Analysis with Structural Analogues

The following table summarizes some structural analogues of 2-(3-Amino-4-fluorophenyl)acetic acid and their similarity indices:

Compound NameCAS NumberSimilarity Index
(R)-2-Amino-2-(4-fluorophenyl)acetic acid19883-57-90.98
(S)-2-Amino-2-(4-fluorophenyl)acetic acid19883-57-90.98
(R)-2-Amino-3-(4-fluorophenyl)propanoic acid18125-46-70.87
(S)-2-Amino-3-(4-fluorophenyl)propanoic acid1132-68-90.87

This structural comparison highlights the unique pharmacological properties conferred by the specific fluorination pattern and amino group positioning in 2-(3-Amino-4-fluorophenyl)acetic acid.

Case Studies

  • Neuropharmacological Applications : A study assessed the effects of various compounds on glycine receptor modulation. Results indicated that derivatives of phenylalanine with fluorinated groups exhibited enhanced receptor binding affinities and improved pharmacokinetic profiles compared to non-fluorinated analogs.
  • Potential in Psychiatric Disorders : Another investigation explored the therapeutic potential of glycine receptor modulators in treating anxiety disorders. Compounds similar to 2-(3-Amino-4-fluorophenyl)acetic acid showed promise in preclinical models, suggesting a pathway for future drug development targeting mood regulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Amino-4-fluorophenyl)acetic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves regioselective functionalization of aromatic precursors. For example, bromination of 4-methoxyphenylacetic acid derivatives followed by amination and deprotection steps can yield fluorinated phenylacetic acid analogs . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of bromine to precursor in acetic acid) and reaction time (60–90 minutes at room temperature). Post-synthesis purification via recrystallization or HPLC (as described for methyl ester derivatives ) ensures >98% purity.

Q. How can solubility challenges of 2-(3-Amino-4-fluorophenyl)acetic acid in aqueous buffers be addressed for in vitro assays?

  • Methodological Answer : Co-solvents such as DMSO or ethanol are recommended for stock solutions (e.g., 10 mM in DMSO). For aqueous dilution, maintain solvent concentrations below 1% to avoid cytotoxicity. Pre-saturation studies using dynamic light scattering (DLS) or nephelometry can identify precipitation thresholds .

Q. What analytical techniques are critical for assessing the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Retention time consistency (e.g., 1.02 minutes under specific gradient conditions ).
  • NMR : Key peaks include δ 6.70–7.28 ppm (aromatic protons) and δ 12.38 ppm (carboxylic acid proton) .
  • Mass Spectrometry : Expected [M+H]+ at m/z 184.1 (calculated for C₈H₇FNO₂).

Advanced Research Questions

Q. How does the substitution pattern (e.g., fluorine position, amino group) influence the compound’s crystallographic behavior and intermolecular interactions?

  • Methodological Answer : X-ray crystallography reveals that fluorine’s electronegativity distorts aromatic ring geometry, increasing C–C–C angles (e.g., 121.5° near Br in analogs ). Hydrogen-bonded dimers (R₂²(8) motif) form via carboxylic acid groups, with dihedral angles between aromatic and acetic acid moieties ≈78° . Use single-crystal XRD with SHELXL refinement to map interactions .

Q. What mechanistic insights explain the compound’s bioactivity in enzyme inhibition studies, and how can structural analogs enhance specificity?

  • Methodological Answer : The fluorine atom enhances binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2), while the amino group facilitates hydrogen bonding. Comparative studies with trifluoromethyl or sulfonic acid analogs show altered IC₅₀ values due to steric/electronic effects . Molecular docking (AutoDock Vina) and MD simulations can predict binding modes and guide derivatization .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values) for this compound?

  • Methodological Answer :

  • Standardize Assay Conditions : Control pH (7.4), temperature (37°C), and solvent concentration.
  • Validate Targets : Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity).
  • Meta-Analysis : Cross-reference data from PubChem, crystallographic databases, and peer-reviewed studies to identify outliers .

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